Predicted Basicity Distinguishes 4-Lactam from 1-Isomer and Piperidine
The lactam N–H of 4-(2-aminoethyl)piperidin-2-one exhibits a predicted pKa of 16.51 ± 0.40, compared to 9.01 ± 0.10 for the amino group of 1-(2-aminoethyl)piperidin-2-one and 12.86 ± 0.46 for the piperidine N–H (as measured on the N‑Boc precursor of the saturated analog) . This >7 log unit difference means that at pH 7.4 the 4‑substituted lactam remains >99.999% neutral at its ring nitrogen, whereas the 1‑substituted isomer is approximately 97 % protonated on its pendant amine . The profound shift in ionization state affects passive membrane permeability, off‑target hERG binding, and the ability to form specific hydrogen‑bond networks in a binding pocket.
| Evidence Dimension | Predicted acid dissociation constant (pKa) of the most basic nitrogen atom |
|---|---|
| Target Compound Data | pKa = 16.51 ± 0.40 (lactam N–H of 4-(2-aminoethyl)piperidin-2-one) |
| Comparator Or Baseline | 1-(2-aminoethyl)piperidin-2-one: pKa = 9.01 ± 0.10 (side‑chain amine); 4-(2-aminoethyl)piperidine (N‑Boc protected analog): pKa = 12.86 ± 0.46 (piperidine N–H) |
| Quantified Difference | ΔpKa: 7.50 log units (target vs. 1‑isomer); 3.65 log units (target vs. saturated analog N‑Boc derivative) |
| Conditions | Predicted by Advanced Chemistry Development (ACD/Labs) Software V11.02; values as reported in ChemicalBook entries (accessed 2026-04-25). |
Why This Matters
The significantly lower basicity of the lactam nitrogen eliminates a positive charge at physiological pH, which may reduce off‑target ion‑channel binding (e.g., hERG) and improve CNS penetration compared to the charged 1‑isomer or the more basic piperidine analog.
